N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a benzenesulfonamide group, and specific substituents such as chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl group.
Sulfonamide Formation: The functionalized adamantane derivative is reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that enhances binding affinity, while the sulfonamide group can form hydrogen bonds with target proteins. The chlorine and methoxy substituents further modulate the compound’s electronic properties, influencing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Adamantan-1-yl)propyl]-2-chloro-5-nitrobenzenesulfonamide
- N-[1-(Adamantan-1-yl)propyl]methanesulfonamide
- N-[(1R)-1-(Adamantan-1-yl)propyl]-4-bromobenzenesulfonamide
Uniqueness
N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and binding affinity, while the chlorine and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3S/c1-3-19(20-10-13-6-14(11-20)8-15(7-13)12-20)22-26(23,24)18-9-16(21)4-5-17(18)25-2/h4-5,9,13-15,19,22H,3,6-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRGXBRYORWHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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